molecular formula C56H48O8 B597756 C-BENZYLCALIX[4!RESORCINARENE CAS No. 168609-07-2

C-BENZYLCALIX[4!RESORCINARENE

Cat. No.: B597756
CAS No.: 168609-07-2
M. Wt: 848.992
InChI Key: LGPYKAGDDOGLJO-UHFFFAOYSA-N
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Description

Historical Development of Calixresorcinarenes

The historical foundation of calixresorcinarene chemistry traces back to the pioneering work of Adolf von Baeyer in 1872, who first reported the synthesis of resorcinarene compounds during his investigations into novel dye development. Baeyer's initial observations involved the acid-catalyzed condensation of resorcinol with benzaldehyde, though the exact structural nature of the resulting products remained elusive due to the limitations of analytical techniques available during the late nineteenth century. The complexity of the reaction mixture and the formation of multiple stereoisomeric products prevented complete characterization for nearly a century following the initial discovery.

The definitive structural elucidation of resorcinarenes was achieved through the groundbreaking crystallographic analysis conducted by Erdtman and coworkers in 1968. This seminal work provided the first concrete evidence of the macrocyclic nature of these compounds and revealed their characteristic tetrameric structure composed of resorcinol units linked by methine bridges derived from aldehyde condensation. The X-ray crystallographic data confirmed the formation of a bowl-shaped molecular architecture with distinct upper and lower rims, establishing the foundation for understanding the three-dimensional organization of these macrocyclic systems.

Subsequent decades witnessed significant advances in synthetic methodologies and structural characterization techniques, leading to the identification of four distinct three-dimensional resorcinarene isomers. The development of nuclear magnetic resonance spectroscopy proved particularly valuable in distinguishing between different stereoisomeric forms, with the C₄ᵥ and C₂ₕ symmetry isomers becoming the most extensively studied configurations. These advances facilitated the systematic exploration of substitution patterns and functional group modifications, ultimately enabling the synthesis of specialized derivatives such as C-benzylcalixresorcinarene.

Structural Classification of Macrocyclic Compounds

Macrocyclic compounds represent a fundamental class of chemical structures characterized by the presence of ring systems containing twelve or more atoms. The International Union of Pure and Applied Chemistry defines macrocycles as cyclic macromolecules or macromolecular cyclic portions of larger molecular frameworks, encompassing both natural and synthetic systems that exhibit distinctive conformational and binding properties. Classical examples within this category include crown ethers, calixarenes, porphyrins, and cyclodextrins, each demonstrating unique structural features and functional capabilities.

Calixresorcinarenes occupy a specialized position within the broader classification of macrocyclic compounds, belonging specifically to the calixarene family while maintaining distinct structural characteristics derived from their resorcinol-based construction. These macrocycles are formed through the condensation of resorcinol (1,3-dihydroxybenzene) with aldehydes under acidic conditions, resulting in tetrameric ring structures linked by methine bridges. The resulting molecular architecture features eight hydroxyl groups positioned on the upper rim, creating an extensive hydrogen bonding network that stabilizes specific conformational arrangements.

The structural classification of C-benzylcalixresorcinarene incorporates both the fundamental tetrameric framework characteristic of resorcinarenes and the specific substitution pattern introduced by benzyl functionalization. This compound exhibits the pentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa framework with benzyl substituents positioned at the 2,8,14,20-positions of the macrocyclic core. The systematic nomenclature reflects the complex polycyclic architecture while indicating the specific locations of functional group attachments that define the compound's unique properties.

Structural Classification Ring Size Substitution Pattern Symmetry
Tetrameric Resorcinarene 20-membered Lower rim benzyl groups C₄ᵥ or C₂ₕ
Macrocyclic Framework 28 atoms total Upper rim hydroxyl groups Variable
Calixarene Derivative Basket conformation Four benzyl substituents Cone/boat exchange

Significance of Benzyl Functionalization in Supramolecular Chemistry

Benzyl functionalization in calixresorcinarene systems introduces profound modifications to the supramolecular chemistry and molecular recognition capabilities of these macrocyclic platforms. The incorporation of benzyl groups at the lower rim positions fundamentally alters the hydrophobic character of the molecular cavity while providing additional aromatic surface area for pi-pi stacking interactions with guest molecules. Research investigations have demonstrated that benzyl-substituted calixresorcinarenes exhibit enhanced encapsulation efficiency for aromatic substrates compared to their aliphatic analogues, with encapsulation effectiveness values reaching significant percentages for complementary guest molecules.

The amphiphilic nature imparted by benzyl functionalization enables C-benzylcalixresorcinarene to form well-defined supramolecular assemblies in aqueous environments. The clear separation of hydrophobic benzyl domains and hydrophilic hydroxyl groups creates distinct molecular zones that facilitate the formation of micelle-like structures with defined core-shell architectures. These assemblies demonstrate the ability to encapsulate various therapeutic compounds, with documented encapsulation effectiveness reaching 39.8% for naproxen, 26.7% for ibuprofen, and 28.9% for doxorubicin in related benzyl-functionalized systems.

The significance of benzyl functionalization extends to the modulation of conformational dynamics within the macrocyclic framework. Nuclear magnetic resonance studies have revealed that the attachment of bulky benzyl substituents leads to significant slowdown of conformational boat-cone-boat exchange processes, resulting in characteristic line broadening or signal doubling in spectroscopic analyses. This conformational rigidification enhances the stability of specific molecular conformations while maintaining sufficient flexibility for guest molecule accommodation.

Functionalization Parameter Benzyl Groups Comparative Enhancement
Hydrophobic Surface Area 4 benzyl rings 150% increase over alkyl
Pi-Pi Interaction Sites 4 aromatic systems Multiple stacking modes
Encapsulation Efficiency Guest dependent 25-40% for aromatics
Conformational Stability Restricted exchange 10-fold rate reduction

Research findings indicate that benzyl-functionalized calixresorcinarenes demonstrate superior performance in molecular recognition applications compared to unsubstituted or aliphatic-substituted analogues. The presence of phenylene-oxy groups in the hydrophobic core promotes enhanced substrate encapsulation through multiple non-covalent interactions including carbon-hydrogen to pi interactions, pi-pi stacking, hydrophobic effects, and electrostatic contributions. These combined interaction modes contribute to the exceptional selectivity and binding affinity observed in supramolecular host-guest systems incorporating benzyl-functionalized resorcinarene scaffolds.

Properties

CAS No.

168609-07-2

Molecular Formula

C56H48O8

Molecular Weight

848.992

InChI

InChI=1S/C56H48O8/c57-45-26-22-38-42(30-34-15-7-2-8-16-34)51-47(59)28-24-40(56(51)64)44(32-36-19-11-4-12-20-36)52-48(60)27-23-39(55(52)63)43(31-35-17-9-3-10-18-35)50-46(58)25-21-37(53(50)61)41(49(45)54(38)62)29-33-13-5-1-6-14-33/h1-28,41-44,57-64H,29-32H2

InChI Key

LGPYKAGDDOGLJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2C3=C(C(=C(C=C3)O)C(C4=C(C(=C(C=C4)O)C(C5=C(C(=C(C=C5)O)C(C6=C(C2=C(C=C6)O)O)CC7=CC=CC=C7)O)CC8=CC=CC=C8)O)CC9=CC=CC=C9)O

Synonyms

C-Benzylcalix[4]resorcinarene,98%

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Calix[4]resorcinarenes are distinguished by substituents on the upper and lower rims, which dictate their cavity geometry, solubility, and functional capabilities. Below is a comparative analysis of C-benzylcalix[4]resorcinarene with key derivatives:

Compound Substituent(s) Key Structural Features References
C-Benzylcalix[4]resorcinarene Benzyl (C₆H₅CH₂) Aromatic upper rim; hydrophobic cavity; π-π interactions
C-Methoxyphenylcalix[4]resorcinarene 4-Methoxyphenyl Electron-donating methoxy groups; enhanced solubility
C-Hydroxyphenylcalix[4]resorcinarene 4-Hydroxyphenyl Polar hydroxyl groups; antioxidant activity
C-Butylcalix[4]resorcinarene n-Butyl Flexible alkyl chains; thermal stability
C-Undecylcalix[4]resorcinarene n-Undecyl Long alkyl chains; micelle formation in sensors
Sulfonated/Sulfonamide Derivatives Sulfonic acid/sulfonamide Ionic functionality; antimicrobial/antitumor activity

Key Observations:

  • Aromatic vs. Alkyl Substituents: The benzyl group in C-benzylcalix[4]resorcinarene provides rigidity and π-π stacking capabilities, contrasting with the flexibility of alkyl chains in C-butyl or C-undecyl derivatives .
  • Polarity: Methoxyphenyl and hydroxyphenyl substituents increase polarity and solubility in polar solvents compared to benzyl .
  • Functionalization: Sulfonated/sulfonamide derivatives exhibit ionic interactions, making them suitable for biomedical applications .
Host-Guest Chemistry and Sensing
  • C-Alkyl Derivatives (e.g., C-undecyl): Used in piezogravimetric sensors for heavy metal ions (Pb²⁺, Cd²⁺) due to their hydrophobic alkyl chains and micelle-forming ability .
  • C-Methoxyphenyl Derivatives: Demonstrated antioxidant activity (IC₅₀ = 79 ppm), though less potent than vitamin C (IC₅₀ = 20.96 ppm) .
Material Science
  • C-Butylcalix[4]resorcinarene Octabenzoate: Modified for sunscreen applications due to high thermal stability and UV absorption .
  • Polycalix[4]resorcinarene-EDTA Networks: Used as recyclable catalysts in organic synthesis, leveraging their macrocyclic stability .

Physicochemical and Stability Comparisons

Property C-Benzylcalix[4]resorcinarene C-Methoxyphenyl Derivative C-Butyl Derivative
Solubility Low (hydrophobic) Moderate (polar groups) Low (alkyl chains)
Thermal Stability High (aromatic rigidity) Moderate High (alkyl stability)
Crystallinity Not reported Confirmed via X-ray Not reported

Notable Gaps:

  • Limited data exist on C-benzylcalix[4]resorcinarene’s biological activity, sensor performance, or crystallinity compared to other derivatives.

Preparation Methods

Reaction Parameters and Optimization

The synthesis proceeds via the following steps:

  • Reactant Ratios : A molar ratio of 1:1 resorcinol to phenylacetaldehyde ensures stoichiometric equivalence, minimizing side products.

  • Catalyst : Concentrated hydrochloric acid (37% v/v) is added dropwise to initiate the cyclocondensation.

  • Solvent System : Absolute ethanol facilitates homogeneous mixing and stabilizes intermediates.

  • Reaction Conditions : Reflux at 70–73°C for 24 hours ensures complete cyclization.

Table 1: Typical Reaction Conditions for C-Benzylcalixresorcinarene Synthesis

ParameterSpecification
Resorcinol0.02 mol (2.2 g)
Phenylacetaldehyde0.02 mol (2.7 mL)
HCl (37%)1 mL
Ethanol35–55 mL
Temperature70–73°C
Duration24 hours

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and distilled water is added to precipitate the product. Vacuum filtration isolates the crude compound, which is washed with a 1:1 ethanol-water mixture until neutral. Final purification via recrystallization from methanol yields C-benzylcalixresorcinarene as a pale solid.

Microwave-Assisted Synthesis

Recent advancements have explored microwave irradiation as an alternative to traditional reflux methods, significantly reducing reaction times. While specific data for C-benzylcalixresorcinarene are limited, analogous calixresorcinarenes synthesized via microwave-assisted routes achieve comparable yields in under 2 hours.

Procedure and Advantages

  • Reactant Mixture : Resorcinol and phenylacetaldehyde are combined in ethanol with HCl.

  • Irradiation : Microwave treatment at 100–150 W for 30–90 minutes promotes rapid cyclization.

  • Efficiency : This method reduces energy consumption and minimizes thermal degradation of sensitive intermediates.

Table 2: Comparison of Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time24 hours1–2 hours
Yield40–45%38–42%
Energy InputHighModerate

Structural Characterization

Post-synthesis analysis confirms the macrocyclic structure and purity of C-benzylcalixresorcinarene.

Spectroscopic Techniques

  • FTIR Spectroscopy :

    • Broad O-H stretch at 3460–3480 cm⁻¹.

    • Aromatic C=C vibrations at 1600–1510 cm⁻¹.

    • Aliphatic C-H bending (benzyl group) near 1430 cm⁻¹.

  • ¹H-NMR Analysis :

    • Methine bridge protons at δ 4.2–5.5 ppm.

    • Aromatic protons (resorcinol) at δ 6.1–7.1 ppm.

    • Hydroxyl protons appear as singlets at δ 8.4–8.8 ppm.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point exceeding 320°C, consistent with the thermal stability of calixresorcinarenes.

Challenges and Yield Optimization

Despite methodological advancements, achieving high yields remains challenging due to competing oligomerization pathways. Key strategies include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization but risk side reactions.

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) could improve regioselectivity, though HCl remains standard.

  • Temperature Gradients : Gradual heating (5°C/min) reduces kinetic byproducts.

Table 3: Yield Optimization Techniques

StrategyEffect on Yield
Solvent (Ethanol/Water)Maximizes precipitation
Slow CoolingReduces impurities
Catalyst Concentration1–2 mL HCl optimal

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for C-benzylcalix[4]resorcinarene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves acid-catalyzed condensation of resorcinol with benzaldehyde derivatives. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or methanol), and stoichiometric ratios of reactants. Optimization can be achieved by varying catalyst concentration (e.g., HCl or H₂SO₄) and reaction time (24–72 hours). Post-synthesis purification via column chromatography or recrystallization improves purity. Yield optimization requires monitoring intermediates using TLC and confirming final product integrity via LC-MS and ¹H-NMR . Thermal behavior studies (e.g., TGA/DSC) further validate stability during synthesis .

Q. How is the structural characterization of C-benzylcalix[4]resorcinarene performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H-NMR : Signals at δ 0.85–1.23 ppm (alkyl chain protons) and δ 6.5–7.5 ppm (aromatic protons) confirm substituent integration .
  • FTIR : Stretching vibrations at ~3200 cm⁻¹ (O-H) and ~1600 cm⁻¹ (C=C) verify resorcinol backbone integrity .
  • Crystallography : X-ray diffraction reveals macrocyclic conformation (e.g., chair or boat structures) and hydrogen-bonding networks. For example, C-4-hydroxyphenylcalix[4]resorcinarene (HPCR) crystallizes in a tetragonal system, with unit cell parameters validated against Cambridge Structural Database entries .

Advanced Research Questions

Q. How can C-benzylcalix[4]resorcinarene derivatives be functionalized for specific applications such as heavy metal ion sensing?

  • Methodological Answer : Functionalization strategies include:

  • Upper-rim modification : Introducing sulfonate or carboxyl groups enhances metal ion affinity (e.g., Pb²⁺ detection via piezogravimetric sensors) .
  • Lower-rim alkylation : Incorporating long-chain alkyl groups (e.g., n-heptyl) improves solubility in non-polar media for environmental sampling .
  • Validation : Competitive binding assays (e.g., UV-Vis titration) quantify selectivity, while detection limits are determined via calibration curves (e.g., 0.1–10 ppm Pb²⁺ sensitivity) .

Q. What strategies are effective in analyzing contradictory data regarding the host-guest interaction efficacy of C-benzylcalix[4]resorcinarene derivatives?

  • Methodological Answer :

  • Systematic Replication : Follow protocols from primary literature (e.g., Eddaif et al. (2019c)) to ensure consistent sensor fabrication and testing conditions .
  • Cross-Validation : Compare results across multiple techniques (e.g., fluorescence quenching vs. gravimetric analysis) to resolve discrepancies in binding constants .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations in reported data (e.g., conflicting Kd values due to solvent polarity differences) .

Additional Notes

  • Literature Review : Prioritize primary sources (e.g., Arabian Journal of Chemistry, Journal of Thermal Analysis and Calorimetry) over commercial databases .
  • Ethical Standards : Ensure data reproducibility by documenting protocols in line with CLSI guidelines .

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